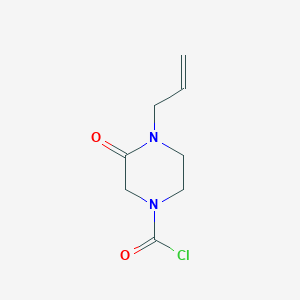
1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- is a chemical compound with the molecular formula C_8H_11ClN_2O_2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- can be synthesized through the reaction of 1-piperazinecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The presence of thionyl chloride facilitates the removal of water, driving the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- involves large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The presence of the propenyl group allows for addition reactions, particularly with electrophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild to moderate temperatures.
Addition Reactions: Electrophiles such as halogens or acids, often under controlled conditions to prevent side reactions.
Hydrolysis: Water or aqueous bases, usually at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of substituted piperazine derivatives.
Addition Reactions: Formation of addition products with electrophiles.
Hydrolysis: Formation of 1-piperazinecarboxylic acid and hydrochloric acid.
科学研究应用
1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperazine moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
相似化合物的比较
1-Piperazinecarboxylic acid: A precursor in the synthesis of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)-.
1-Piperazinecarbonyl chloride: A related compound without the propenyl group.
3-Oxo-4-(2-propenyl)-piperazine: A compound with a similar structure but lacking the carbonyl chloride group.
Uniqueness: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- is unique due to the presence of both the carbonyl chloride and propenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
属性
CAS 编号 |
59702-93-1 |
|---|---|
分子式 |
C8H11ClN2O2 |
分子量 |
202.64 g/mol |
IUPAC 名称 |
3-oxo-4-prop-2-enylpiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-10-4-5-11(8(9)13)6-7(10)12/h2H,1,3-6H2 |
InChI 键 |
RSAQSNQABBPTOQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1CCN(CC1=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



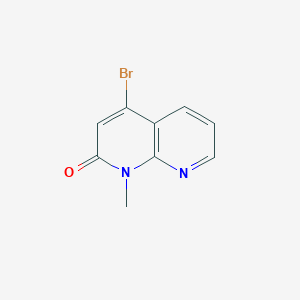
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)

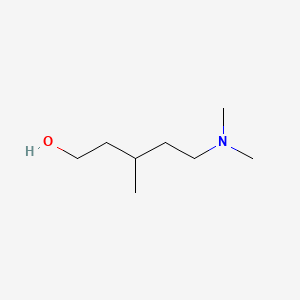
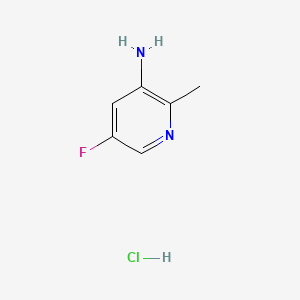

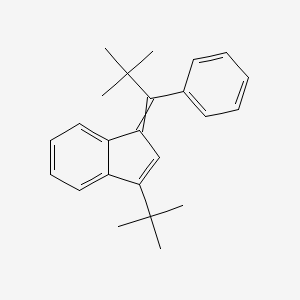
![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)

![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
